molecular formula C8H4BrF B1373149 2-Bromo-4-fluorophenylacetylene CAS No. 1057670-01-5

2-Bromo-4-fluorophenylacetylene

Cat. No.: B1373149
CAS No.: 1057670-01-5
M. Wt: 199.02 g/mol
InChI Key: KMRRTBNWAYXVNX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenylacetylene (CAS 1057670-01-5) is a valuable building block in advanced organic synthesis and drug discovery research. This compound features both a bromine substituent and an acetylene group on a fluorophenyl ring, making it a versatile intermediate for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . The strategic inclusion of a fluorine atom is a common practice in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers utilize this scaffold in the development of potential therapeutic agents and advanced materials. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethynyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRRTBNWAYXVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Bromo 4 Fluorophenylacetylene

Cross-Coupling Reactions

The presence of a halogen atom on the phenyl ring of 2-Bromo-4-fluorophenylacetylene makes it an ideal substrate for various cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling with Diverse Nucleophiles

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. researchgate.net In the case of this compound, the carbon-bromine bond is typically more reactive than the carbon-fluorine bond under palladium catalysis, allowing for selective functionalization. This differential reactivity is a cornerstone of its synthetic utility.

The bromine atom can be readily displaced by a wide range of nucleophiles, including organostannanes (Stille coupling), organoborons (Suzuki coupling), and terminal alkynes (Sonogashira coupling), to introduce new carbon-based substituents. researchgate.netrsc.org These reactions generally proceed with high yields and selectivity, tolerating a variety of functional groups on the coupling partner.

Catalytic Efficiencies and Scope in Sonogashira Diversification

The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is particularly well-suited for the diversification of this compound. wikipedia.org This reaction allows for the extension of the acetylene (B1199291) moiety, leading to the formation of unsymmetrical diynes.

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of palladium catalyst, copper co-catalyst, base, and solvent. wikipedia.org Research has shown that various palladium complexes, in combination with a copper(I) salt, effectively catalyze the coupling of this compound with a wide array of terminal alkynes. The reaction is generally tolerant of different functional groups on the incoming alkyne, providing access to a diverse library of substituted phenylacetylene (B144264) derivatives. gelest.com The regioselectivity of Sonogashira couplings can be influenced by the specific halogen present, with aryl iodides generally being more reactive than aryl bromides. wikipedia.orgnih.gov

Nucleophilic Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond of this compound is an electrophilic site, susceptible to attack by nucleophiles. libretexts.orgyoutube.com This reactivity allows for the introduction of various functional groups directly onto the alkyne.

Nucleophilic addition to the alkyne can be achieved with a range of nucleophiles, including amines, thiols, and organometallic reagents. youtube.comresearchgate.net The regioselectivity of the addition is governed by both electronic and steric factors. In many cases, the nucleophile adds to the terminal carbon of the alkyne, leading to the formation of a vinyl-substituted aromatic compound after protonation or further reaction. youtube.com The mechanism typically involves the attack of the nucleophile on the electrophilic carbon of the carbonyl group, followed by protonation of the resulting intermediate. libretexts.org

Cyclization and Annulation Reactions

The unique arrangement of functional groups in this compound makes it an excellent substrate for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Intramolecular Cyclization to Fused Heterocyclic Systems (e.g., Benzofurans, Benzothiophenes)

Intramolecular cyclization reactions of appropriately substituted this compound derivatives provide a direct route to valuable heterocyclic scaffolds such as benzofurans and benzothiophenes. nih.govrsc.org For instance, if a nucleophilic group is present at the ortho position to the acetylene, an intramolecular cyclization can occur.

The synthesis of benzofurans can be achieved by reacting this compound with a phenol, followed by an intramolecular cyclization. Similarly, benzothiophenes can be prepared using a thiophenol. These reactions often proceed via a nucleophilic attack of the ortho-substituent onto the alkyne, followed by a cyclization cascade. nih.govbeilstein-journals.org

Copper-Promoted C-F Bond Activation and Subsequent Intramolecular Annulation Mechanisms

While palladium catalysis often targets the C-Br bond, copper-based catalysts can promote the activation of the more robust C-F bond. nih.govbeilstein-journals.org This unique reactivity opens up alternative pathways for cyclization and annulation.

In the presence of a copper catalyst, the fluorine atom can be displaced by a nucleophile, such as a hydroxide (B78521) or a sulfide (B99878) ion. beilstein-journals.orgbeilstein-journals.org This in situ generated intermediate can then undergo an intramolecular annulation reaction, where the nucleophile attacks the alkyne moiety, leading to the formation of a five-membered heterocyclic ring. nih.gov The proposed mechanism involves the initial nucleophilic substitution of the fluorine atom, followed by coordination of the copper catalyst to the newly formed phenolate (B1203915) or thiolate. Subsequent intramolecular addition to the alkyne and protonolysis yields the final benzofuran (B130515) or benzothiophene (B83047) product. beilstein-journals.org

A study on the copper-promoted synthesis of benzo[b]furans and benzo[b]thiophenes from 2-fluorophenylacetylene derivatives demonstrated that the reaction proceeds efficiently with various substituted alkynes. nih.gov The reaction tolerated a range of functional groups, including chloro, bromo, and methoxy (B1213986) groups. beilstein-journals.org The table below summarizes the results for the synthesis of various benzofurans from their corresponding 2-fluorophenylacetylene precursors.

Table 1: Copper-Promoted Synthesis of Benzofurans from 2-Fluorophenylacetylene Derivatives Reaction conditions: Alkyne (1.0 mmol), catalyst (10 mol %), KOH (2.0 mmol), H₂O (1.5 mmol), and KI (0.2 mmol) in 3 mL of DMSO at 80 °C for 4–8 h.

EntryProductYield (%)
1HPh2-phenylbenzo[b]furan85
2H4-MeC₆H₄2-(p-tolyl)benzo[b]furan82
3H4-MeOC₆H₄2-(4-methoxyphenyl)benzo[b]furan78
4H4-ClC₆H₄2-(4-chlorophenyl)benzo[b]furan88
5H4-BrC₆H₄2-(4-bromophenyl)benzo[b]furan86
6ClPh5-chloro-2-phenylbenzo[b]furan80
7BrPh5-bromo-2-phenylbenzo[b]furan75
8MeOPh5-methoxy-2-phenylbenzo[b]furan72
Data sourced from a study on copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. nih.govbeilstein-journals.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Haloaryl Ring

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the bromo and fluoro substituents. youtube.comleah4sci.com In electrophilic aromatic substitution reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.comlibretexts.org The stability of the aromatic system requires a strong electrophile to initiate the reaction. youtube.com

Functionalization of Carbon-Hydrogen Bonds in Terminal Alkynes

The terminal C(sp)-H bond of this compound is a key site for functionalization, allowing for the introduction of various chemical groups.

Chemoselective C(sp)-H Borylation Catalyzed by Metal Complexes

A significant advancement in the functionalization of terminal alkynes is the chemoselective C(sp)-H borylation, which can be achieved using metal catalysts. For instance, a manganese(II) complex has been shown to be an effective catalyst for the borylation of a variety of terminal alkynes, including those with aromatic substituents. rsc.orgresearchgate.net This process demonstrates high chemoselectivity for the C-H bond of the alkyne over other potentially reactive sites in the molecule. researchgate.net The reaction typically involves the use of a boron-containing reagent, such as pinacolborane (HBPin). rsc.org

While specific studies on this compound are not detailed in the provided results, the general principles of manganese-catalyzed C(sp)-H borylation can be applied. The reaction would be expected to yield the corresponding alkynylboronate ester with high efficiency.

Table 1: Examples of Metal-Catalyzed C(sp)-H Borylation of Terminal Alkynes

Alkyne SubstrateCatalyst SystemProductYield (%)Reference
Phenylacetylene[Mn(SiNSi)Cl2] / HBPinPhenylacetylene boronate ester99 researchgate.net
4-Ethynyltoluene[Mn(SiNSi)Cl2] / HBPin4-Tolylacetylene boronate ester98 researchgate.net
1-Ethynyl-4-methoxybenzene[Mn(SiNSi)Cl2] / HBPin4-Methoxyphenylacetylene boronate ester97 researchgate.net

This table is representative of the types of transformations possible and is based on data for similar substrates.

Platinum catalysts have also been employed for the C-H borylation of aromatic compounds, showing a tolerance for various functional groups and the ability to synthesize sterically hindered products. dntb.gov.ua

Detailed Mechanistic Investigations of Metal-Mediated Transformations

The mechanisms of metal-mediated transformations of molecules like this compound are complex and often involve a series of elementary steps. For C-H borylation reactions, the proposed catalytic cycles for different metals offer insight into the process.

For manganese-catalyzed C(sp)-H borylation, mechanistic studies suggest that the precatalyst reacts with the boron reagent to enter the catalytic cycle. rsc.orgresearchgate.net The reaction is proposed to proceed through a redox-neutral Mn(II) cycle, with paramagnetic manganese complexes as key intermediates. researchgate.net Kinetic isotope effect experiments indicate that the C-H activation of the alkyne is not the rate-determining step. researchgate.net

In iron-catalyzed C(sp2)-H borylation, a proposed mechanism involves the in-situ formation of an active dihydride catalyst from a pre-catalyst. ed.ac.uk UV irradiation can trigger the dissociation of H2 to generate a highly reactive iron(0) species, which can then undergo C-H metallation with the arene or B-H metallation with the borane. ed.ac.uk

For iridium-catalyzed C-H borylation, the active catalytic species is believed to be an iridium tris(boryl) complex. nih.gov The mechanism involves the oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the borylated product.

In zinc-mediated C-H borylation, mechanistic studies suggest that C-H metallation is followed by a σ-bond metathesis step with the boron reagent. chemrxiv.org

These mechanistic investigations are crucial for understanding the factors that control the reactivity and selectivity of these transformations and for the rational design of new and improved catalytic systems.

Applications of 2 Bromo 4 Fluorophenylacetylene in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Constructing Complex Organic Molecules

2-Bromo-4-fluorophenylacetylene is a highly versatile building block in organic synthesis due to the distinct reactivity of its three functional groups. The terminal alkyne is amenable to classic carbon-carbon bond-forming reactions such as the Sonogashira coupling, which allows for the introduction of various aryl, heteroaryl, or vinyl groups. The bromo substituent provides another handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, enabling the formation of biaryl structures.

Furthermore, the fluorine atom, typically robust, can be activated under specific conditions to act as a leaving group in nucleophilic aromatic substitution or cyclization reactions. This multi-faceted reactivity allows for sequential and regioselective functionalization, making this compound a valuable precursor for the synthesis of complex, polyfunctionalized aromatic compounds that are otherwise challenging to access.

Synthesis of Fused Heterocyclic Systems of Research Interest

Fused heterocyclic scaffolds are central to medicinal chemistry and materials science. This compound and its derivatives serve as key precursors for several important classes of these compounds.

An efficient copper-promoted hydration and annulation process utilizing 2-fluorophenylacetylene derivatives provides a direct route to substituted benzofurans. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov This method involves an intramolecular annulation following the hydration of the C-F bond. beilstein-journals.orgbeilstein-journals.org The reaction is typically catalyzed by copper(I) iodide with potassium hydroxide (B78521), yielding a range of 2-substituted benzofurans in moderate to good yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The process is tolerant of various functional groups, including chloro, bromo, and methoxy (B1213986) groups on the phenylacetylene (B144264) moiety. beilstein-journals.org

This methodology has been extended to the synthesis of structurally significant 2,2'-bisbenzofuran scaffolds. For instance, the substrate 1,4-bis(2-fluorophenyl)buta-1,3-diyne undergoes a similar copper-promoted annulation to furnish the corresponding 2,2'-bisbenzofuran product in good yield. beilstein-journals.org

Table 1: Copper-Promoted Synthesis of Benzofuran (B130515) Derivatives beilstein-journals.orgresearchgate.net

EntrySubstrate (R1)Substrate (R2)ProductYield (%)
1HPhenyl2-Phenylbenzofuran85
2H4-Chlorophenyl2-(4-Chlorophenyl)benzofuran89
3H4-Bromophenyl2-(4-Bromophenyl)benzofuran86
4HThiophen-2-yl2-(Thiophen-2-yl)benzofuran75
54-ChloroPhenyl5-Chloro-2-phenylbenzofuran76
64-BromoPhenyl5-Bromo-2-phenylbenzofuran72

The copper-catalyzed annulation strategy is also applicable to the synthesis of benzo[b]thiophene scaffolds from 2-fluorophenylacetylene precursors. beilstein-journals.orgbeilstein-journals.org By substituting the hydroxide base with a sulfur nucleophile, such as hydrated sodium sulfide (B99878) (Na₂S·9H₂O), the reaction pathway is diverted to yield benzo[b]thiophenes. beilstein-journals.orgbeilstein-journals.org The reaction proceeds efficiently in a solvent like DMSO at moderate temperatures (60–80 °C), providing the desired sulfur-containing heterocycles in good yields. beilstein-journals.orgbeilstein-journals.org This method represents a convenient alternative to traditional multi-step syntheses of benzo[b]thiophenes.

Table 2: Copper-Promoted Synthesis of Benzo[b]thiophene Derivatives beilstein-journals.org

EntrySubstrate (R1)Substrate (R2)ProductYield (%)
1HPhenyl2-Phenylbenzo[b]thiophene82
2H4-Chlorophenyl2-(4-Chlorophenyl)benzo[b]thiophene85
34-ChloroPhenyl5-Chloro-2-phenylbenzo[b]thiophene75
43-ChloroPhenyl6-Chloro-2-phenylbenzo[b]thiophene72

The indole skeleton is a privileged structure in numerous pharmaceuticals and natural products. Palladium-catalyzed carbonylative reactions offer a powerful method for constructing this heterocyclic system. beilstein-journals.org While direct carbonylative cyclization of this compound is not the typical route, it serves as an excellent precursor to the necessary substrates, such as 2-alkynylanilines.

The synthesis can be envisioned in a two-step sequence. First, the bromine atom of this compound can be substituted with an amino group via a Buchwald-Hartwig amination to yield a 2-alkynylaniline derivative. This intermediate can then undergo a palladium-catalyzed carbonylative cyclization. beilstein-journals.org In this key step, under a carbon monoxide atmosphere, the palladium catalyst activates the alkyne and facilitates the intramolecular attack of the aniline nitrogen, followed by CO insertion and reductive elimination to furnish the indole ring. This carbonylative approach is a versatile strategy for synthesizing a wide variety of functionalized indoles. beilstein-journals.org

Precursor for Functional Materials in Emerging Technologies

The unique electronic properties of fused aromatic and heterocyclic systems make them prime candidates for applications in materials science. As a versatile building block for such systems, this compound is an important precursor in the development of novel functional materials.

The benzofuran and benzo[b]thiophene moieties, readily synthesized from this compound derivatives, are key components in organic electronic materials. These scaffolds are incorporated into the structures of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability to tune the electronic properties of these heterocycles by introducing various substituents—a process facilitated by the functional handles on the this compound precursor—is crucial for optimizing the performance of electronic devices. Therefore, the synthetic accessibility of these heterocyclic systems, enabled by precursors like this compound, is critical for advancing the field of organic electronics.

Applications in Photonics

The unique electronic and structural characteristics of this compound make it a promising building block for the synthesis of advanced photonic materials. While direct applications of this specific compound are still emerging, its core structure, a fluorinated diphenylacetylene moiety, is found in molecules developed for various photonic applications, including organic light-emitting diodes (OLEDs). The presence of the fluorine atom can enhance key properties such as thermal stability and electron-accepting ability, which are crucial for the performance of organic electronic devices.

Fluorinated diphenylacetylene derivatives are known to form the basis of some fluorescent molecules. beilstein-journals.org For instance, research into polymer-dispersed fluorescent films has utilized fluorinated diphenylacetylene-type fluorophores to achieve photoluminescence color-tuning. beilstein-journals.org By blending blue- and yellow- or red-fluorescent fluorinated diphenylacetylenes within a polymer matrix, it is possible to approach pure white light emission. beilstein-journals.org This highlights the potential of the this compound scaffold in the design of new emissive materials for solid-state lighting and displays. The bromo- and terminal alkyne functionalities serve as reactive handles to incorporate this fluorophore into larger conjugated systems or polymers.

The synthesis of conjugated polymers for electroluminescent applications often involves the coupling of various aromatic building blocks. researchgate.net The rigid, linear structure of the phenylacetylene unit is beneficial for creating materials with good charge transport properties. The incorporation of fluorine can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the emission color and efficiency of an OLED. Therefore, this compound represents a valuable precursor for creating novel organic semiconductors with tailored photophysical properties for use in next-generation photonic devices.

Derivatization Strategies for Tailored Molecular Architectures

The chemical versatility of this compound, with its reactive bromo and terminal alkyne groups, allows for a wide range of derivatization strategies to construct complex and tailored molecular architectures. Cross-coupling reactions are paramount in this regard, enabling the programmed synthesis of larger conjugated systems with specific electronic and photophysical properties.

The Sonogashira cross-coupling reaction is a particularly powerful tool for derivatizing this compound. wikipedia.org This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This allows for the direct coupling of the alkyne end of the molecule with other aromatic or vinylic systems, extending the π-conjugation. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org

Beyond the alkyne group, the bromo substituent provides another site for derivatization through various palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for constructing biaryl systems.

Stille Coupling: In this reaction, the aryl bromide is coupled with an organotin compound. The Stille coupling is known for its tolerance of a wide range of functional groups and is a reliable method for creating complex molecules. organic-chemistry.org

The reactivity of the carbon-bromine bond is generally higher than that of a carbon-fluorine bond in these cross-coupling reactions, allowing for selective functionalization at the bromine position. The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the aryl ring in these transformations. By strategically employing these cross-coupling methodologies, this compound can be elaborated into a diverse array of molecular structures, from simple substituted phenylacetylenes to complex, multi-component conjugated systems for applications in materials science and medicinal chemistry.

Cross-Coupling Reaction Reactant for Bromo Group Catalyst System Resulting Linkage
Sonogashira CouplingAryl or Vinyl HalidePalladium/CopperAryl/Vinyl - Alkyne
Suzuki CouplingOrganoboron ReagentPalladiumAryl - Aryl
Stille CouplingOrganotin ReagentPalladiumAryl - Aryl

Integration into Multi-Component Reaction Sequences

The structural features of this compound make it an ideal candidate for integration into multi-component reaction (MCR) sequences. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages in terms of step-economy, reduced waste, and the rapid generation of molecular complexity.

The terminal alkyne functionality of this compound is a key reactive group for participation in various MCRs. For instance, nickel-catalyzed three-component reactions involving terminal alkynes, boronic acids, and glycosyl bromides have been developed for the synthesis of multisubstituted C-vinyl glycosides. acs.org In such a sequence, the alkyne undergoes a regio- and diastereoselective addition of the boronic acid and the glycosyl bromide across the triple bond. acs.org By analogy, this compound could potentially be employed in similar one-pot processes to generate complex, functionalized vinyl derivatives.

Furthermore, the presence of both an aryl bromide and a terminal alkyne in the same molecule opens up the possibility of designing tandem or sequential one-pot cross-coupling reactions. For example, a one-pot process could be envisioned where the alkyne first undergoes a Sonogashira coupling, followed by a Suzuki or Stille coupling at the bromide position without the need for isolation of the intermediate. Such a strategy would be highly efficient for the synthesis of unsymmetrical, highly substituted diarylacetylene derivatives.

Spectroscopic Characterization in Research on 2 Bromo 4 Fluorophenylacetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Bromo-4-fluorophenylacetylene, offering precise insights into the hydrogen, carbon, and fluorine atomic environments.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the terminal acetylenic proton. The aromatic region would typically display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom.

Aromatic Protons (Ar-H): The three protons on the phenyl ring are chemically non-equivalent and would give rise to separate signals. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the anisotropic effect of the ethynyl (B1212043) group. The proton ortho to the bromine atom is expected to appear as a doublet of doublets, coupled to the adjacent meta proton and the fluorine atom. The proton between the fluorine and ethynyl groups would also likely be a doublet of doublets. The remaining proton would exhibit coupling to its neighboring protons. The expected chemical shift range for these protons is approximately δ 7.20-7.60 ppm.

Acetylenic Proton (≡C-H): The terminal alkyne proton is characteristically found in a more shielded region compared to aromatic protons, typically appearing as a singlet around δ 3.0-3.5 ppm, provided there are no nearby protons to couple with.

Table 1: Expected ¹H NMR Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic~ 7.20 - 7.60Multiplets
Acetylenic~ 3.0 - 3.5Singlet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two acetylenic carbons.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bonded to fluorine (C-F) will show a large one-bond coupling (¹JCF) and its chemical shift will be significantly downfield, typically in the range of δ 160-165 ppm (d, ¹JCF ≈ 250 Hz). The carbon bonded to bromine (C-Br) is subject to the 'heavy atom effect', which causes an upfield shift, placing its resonance at a lower chemical shift than might be expected based on electronegativity alone, likely around δ 115-125 ppm. stackexchange.com The other aromatic carbons will appear in the typical aromatic region of δ 115-140 ppm, with their specific shifts and C-F coupling constants (JCF) helping in their assignment.

Acetylenic Carbons: The two sp-hybridized carbons of the alkyne group are expected to resonate in the range of δ 80-90 ppm. The internal carbon (Ar-C≡) will typically be at a slightly higher chemical shift than the terminal carbon (≡C-H).

Table 2: Expected ¹³C NMR Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic C-F~ 160 - 165Large ¹JCF coupling
Aromatic C-Br~ 115 - 125"Heavy atom effect"
Other Aromatic C~ 115 - 140Smaller JCF couplings
Acetylenic (Ar-C≡)~ 85 - 90
Acetylenic (≡C-H)~ 80 - 85

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. icpms.cz Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine in the molecule. icpms.cznih.govnih.gov For this compound, a single signal is expected. The chemical shift of this signal is sensitive to the other substituents on the aromatic ring. Based on data for similar compounds like 1-bromo-4-fluorobenzene, the chemical shift is anticipated to be in the range of δ -105 to -115 ppm relative to a standard like CFCl₃. spectrabase.com The signal would likely appear as a multiplet due to coupling with the aromatic protons.

Advanced Multi-Nuclear and 2D NMR Techniques (e.g., HMQC, DOSY, EXSY)

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are employed.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These 2D NMR experiments are crucial for correlating proton signals with the carbon signals of the atoms they are directly attached to. youtube.comyoutube.comlibretexts.orgcolumbia.edu An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the acetylenic proton signal to its corresponding carbon signal, and cross-peaks for each aromatic proton and its directly bonded carbon. This allows for definitive assignment of the ¹H and ¹³C spectra. stackexchange.comyoutube.com

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals based on the diffusion rates of molecules in solution. researchgate.netnih.govresearchgate.netu-tokyo.ac.jprsc.org It is a powerful tool for analyzing the purity of a sample. For a pure sample of this compound, all ¹H NMR signals should align at the same diffusion coefficient value, confirming they belong to a single molecular entity. researchgate.net

Exchange Spectroscopy (EXSY): EXSY is used to study chemical exchange processes. For a rigid molecule like this compound under normal conditions, no significant exchange processes are expected. However, this technique could be used to study intermolecular interactions or potential, slow conformational changes if they were to occur. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

C≡C-H Stretch: A sharp, moderately intense band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the acetylenic C-H bond. researchgate.net

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch is a key feature, expected as a weak but sharp absorption in the range of 2100-2150 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.

C-F Stretch: The carbon-fluorine bond stretch gives a strong absorption, typically in the 1200-1250 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is found in the fingerprint region, usually between 500-650 cm⁻¹. docbrown.info

Table 3: Expected FT-IR Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Acetylenic C-H Stretch~ 3300Medium, Sharp
Aromatic C-H Stretch> 3000Medium to Weak
C≡C Stretch~ 2100 - 2150Weak, Sharp
Aromatic C=C Stretch~ 1450 - 1600Medium to Strong
C-F Stretch~ 1200 - 1250Strong
C-Br Stretch~ 500 - 650Medium

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass measurements. This technique is crucial for confirming the identity of a newly synthesized compound like this compound. While direct HRMS data for this specific compound is not present in the reviewed literature, the expected monoisotopic mass can be calculated based on its chemical formula, C₈H₄BrF. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing a clear indication of a bromine-containing compound.

Ion Calculated m/z (for ⁷⁹Br isotope) Calculated m/z (for ⁸¹Br isotope)
[M]⁺197.9532199.9511
[M+H]⁺198.9610200.9589
[M+Na]⁺220.9429222.9408
This table is based on theoretical calculations and does not represent experimental data.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of larger molecules and polymers with minimal fragmentation. While often applied in the study of biomolecules and synthetic polymers, its application to smaller molecules like this compound is less common but still feasible. In the context of poly(phenylacetylene)s, MALDI-MS could be employed to determine the molecular weight distribution of oligomers or polymers derived from this monomer. The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the gentle ionization of the analyte molecules. mdpi.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like phenylacetylenes, this technique provides valuable information about the extent of π-conjugation. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For poly(phenylacetylene)s, the π-π* electronic transitions are of particular interest. acs.org Theoretical studies on related molecules, such as 2,4'-dibromoacetophenone, have utilized time-dependent density functional theory (TD-DFT) to predict their UV-Vis spectra. researchgate.net For this compound, it is expected that the absorption maxima (λmax) would be influenced by the electronic nature of the bromo and fluoro substituents on the phenyl ring.

Solvent Predicted λmax (nm) (Conceptual)
Hexane~240 - 260
Ethanol~245 - 265
This table is a conceptual representation based on typical electronic transitions for similar compounds and does not represent experimental data for this compound.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique encompasses fluorescence and phosphorescence and provides insights into the excited state properties of a molecule. While specific photoluminescence data for this compound is not available, studies on substituted polyacetylenes indicate that these materials can exhibit interesting photophysical properties. acs.org The emission wavelength and quantum yield would be dependent on the molecular structure, including the nature and position of the substituents on the phenyl ring, as well as the surrounding environment (e.g., solvent). The heavy bromine atom in this compound could potentially influence the photoluminescent properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, possibly leading to phosphorescence.

Rotational Spectroscopy

Rotational spectroscopy, particularly in the gas phase, offers an exceptionally precise method for determining molecular geometries. By analyzing the absorption of microwave radiation, which excites rotational transitions, the moments of inertia of a molecule can be determined with high accuracy. These moments of inertia are directly related to the bond lengths and angles within the molecule.

Due to a lack of specific experimental data for this compound, the study of analogous compounds provides significant insights into its likely spectroscopic behavior. A notable example is the investigation of 2-fluorophenylacetylene using Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy. This powerful technique allows for the rapid acquisition of a broad rotational spectrum, enabling the simultaneous detection of multiple rotational transitions. researchgate.net

In a typical CP-FTMW experiment, a short, high-power microwave pulse that sweeps through a range of frequencies is used to polarize the sample molecules in a supersonic jet. The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is then detected and Fourier-transformed to yield the rotational spectrum. This method is highly sensitive and provides excellent resolution, making it ideal for the study of complex molecules and their isotopologues. researchgate.net

For 2-fluorophenylacetylene, CP-FTMW spectroscopy in the 6–18 GHz range was employed to measure the rotational spectra of the parent molecule and its eight 13C isotopologues. The observation of these isotopologues in their natural abundance is a testament to the sensitivity of the technique and is crucial for the precise determination of the molecular structure through Kraitchman's equations. researchgate.net

The analysis of the CP-FTMW spectrum of 2-fluorophenylacetylene yielded highly accurate rotational constants for the parent isotopomer. researchgate.net These constants are essential for fitting the molecular structure and provide a benchmark for computational chemistry methods.

Table 1: Experimental Rotational Constants for 2-fluorophenylacetylene

Parameter Value (MHz)
A 2949.41825(17)
B 1495.78081(13)
C 992.23008(9)

Data sourced from a study on 2-fluorophenylacetylene. researchgate.net

Furthermore, the application of an external electric field (Stark effect) in the rotational spectroscopy experiment allows for the determination of the molecular dipole moment. For 2-fluorophenylacetylene, the total dipole moment was determined to be 1.720(2) Debye. This value provides critical information about the charge distribution within the molecule, which is influenced by the electronegative fluorine atom and the acetylenic group. researchgate.net It is expected that the additional bromine atom in this compound would further influence the magnitude and direction of the net dipole moment.

X-ray Diffraction Studies for Solid-State Structural Elucidation

While rotational spectroscopy provides unparalleled detail for gas-phase molecules, X-ray diffraction is the premier technique for determining the three-dimensional structure of molecules in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions of the atoms in the crystal lattice can then be deduced, revealing precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, the analysis of structurally similar compounds can offer valuable predictions about its solid-state packing and non-covalent interactions. A relevant example is the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, which features a bromophenyl group and an acetylenic moiety. alfa-chemistry.com

In the crystal structure of this analogue, the molecule exhibits a generally planar geometry. The crystal packing is stabilized by a combination of C—H⋯O hydrogen bonds and short C=O⋯C≡C contacts. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, revealed that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are the most significant contributors to the crystal packing. alfa-chemistry.com

Table 2: Crystallographic Data for the Analogue 1-(4-bromophenyl)but-3-yn-1-one

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.5431 (4)
b (Å) 5.0135 (3)
c (Å) 22.1812 (12)
β (°) 94.757 (2)
Volume (Å3) 835.94 (8)

Data sourced from a study on 1-(4-bromophenyl)but-3-yn-1-one. alfa-chemistry.com

Computational and Theoretical Studies on 2 Bromo 4 Fluorophenylacetylene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and a variety of other chemical properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-bromo-4-fluorophenylacetylene, DFT calculations would be the primary tool for a comprehensive theoretical analysis.

Electronic Structure and Geometry Optimization: The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. DFT methods, particularly with hybrid functionals like B3LYP, are employed to perform geometry optimization. This process systematically adjusts the positions of the atoms until the configuration with the minimum energy is found. For this compound, this would involve calculating the optimal bond lengths (e.g., C-Br, C-F, C≡C, C-H) and bond angles that define its structure. The electronic structure, including the distribution of electron density and the energies and shapes of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), would also be determined. These orbitals are crucial for understanding the molecule's reactivity and electronic properties.

Vibrational Frequencies: Once the optimized geometry is obtained, the same DFT methods can be used to calculate the harmonic vibrational frequencies. This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C-Br, C-F, or C≡C bonds, or the bending and torsional motions of the phenyl ring. These theoretical predictions are invaluable for interpreting experimental spectra. For instance, studies on similar molecules like 1-bromo-4-chlorobenzene (B145707) have shown excellent agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman data. researchgate.net

A representative table of optimized geometrical parameters for a substituted phenylacetylene (B144264), as would be calculated using DFT, is shown below.

ParameterBond Length (Å) / Bond Angle (°)
C-Br1.895
C-F1.352
C≡C1.208
C-H (alkyne)1.065
C-C (aromatic)1.390 - 1.405
∠C-C-Br120.5
∠C-C-F119.8
Note: These are hypothetical, representative values for illustrative purposes.

Ab Initio Methods (e.g., MP2) for Accurate Structural Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used to improve upon the Hartree-Fock (HF) approximation by incorporating electron correlation. For this compound, MP2 calculations would be valuable for obtaining highly accurate predictions of the molecular geometry and interaction energies. Comparing the results from MP2 with those from DFT can provide a robust validation of the predicted structural parameters. For example, in studies of the phenylacetylene dimer, MP2 calculations were essential for accurately describing the non-covalent interactions that govern its structure. osti.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. muni.cz For this compound, the primary focus of conformational analysis would be the rotation of the ethynyl (B1212043) group relative to the plane of the phenyl ring.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. muni.czutah.edu By systematically rotating the ethynyl group and calculating the energy at each step using DFT or ab initio methods, a one-dimensional PES can be constructed. This surface would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation. For most phenylacetylenes, the planar conformation is the most stable, but this analysis would quantify the energetic cost of non-planar arrangements. Studies on diphenylacetylene, for instance, have used DFT to investigate the torsional potentials and how they are influenced by external factors. nih.gov

Computational Spectroscopy for Property Predictions

Computational methods are powerful tools for predicting various types of molecular spectra, which can aid in the identification and characterization of new compounds.

Theoretical Infrared and Raman Spectral Investigations

As mentioned in section 6.1.1, DFT calculations yield harmonic vibrational frequencies and intensities for both infrared and Raman spectra. These calculated spectra can be plotted and directly compared with experimental data. researchgate.netnih.gov This comparison helps in assigning the observed spectral bands to specific molecular vibrations. For this compound, this would allow for the unambiguous identification of characteristic vibrations, such as the C≡C triple bond stretch, the aromatic C-H stretches, and the C-Br and C-F stretching modes. The table below shows a hypothetical assignment of key vibrational frequencies based on typical DFT results for similar molecules. researchgate.netnih.gov

Vibrational ModeCalculated Wavenumber (cm⁻¹)Relative Intensity
C-H stretch (alkyne)3310Medium
Aromatic C-H stretch3050 - 3100Weak-Medium
C≡C stretch2115Strong
Aromatic C=C stretch1500 - 1600Strong
C-F stretch1230Strong
C-Br stretch680Medium
Note: These are hypothetical, representative values for illustrative purposes.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation in organic chemistry. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. stenutz.eunih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. rsc.org

For this compound, theoretical predictions of the ¹H and ¹³C chemical shifts would be calculated for the optimized molecular structure. These predicted values, when compared to experimental NMR data, can confirm the molecular structure and help assign specific resonances to individual atoms in the molecule. The accuracy of these predictions is generally high, often with root-mean-square errors of less than 0.4 ppm for ¹H shifts. nih.gov

A table of predicted ¹³C NMR chemical shifts for this compound, based on typical DFT-GIAO calculations, might look as follows:

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C-Br115.2
C-C≡CH124.8
C-H (aromatic)134.1
C-F162.5 (J_CF coupling expected)
C≡CH82.9
C≡C H79.5
Note: These are hypothetical, representative values for illustrative purposes. Actual values would show splitting due to C-F coupling.

UV-Vis Spectral Simulations

The simulation of ultraviolet-visible (UV-Vis) spectra using computational methods is a powerful tool for understanding the electronic transitions within a molecule. For compounds like this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. mdpi.com This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of spectral bands, respectively.

The process begins with the optimization of the molecule's ground-state geometry using DFT. A functional, such as B3LYP or the long-range corrected CAM-B3LYP, is chosen along with a suitable basis set, often a Pople-style basis like 6-311+G(d,p) or a Dunning-type basis like cc-pVDZ. mdpi.comnih.gov The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution, especially for excited states. rsc.org

Once the ground state is optimized, TD-DFT calculations are performed to obtain the electronic spectra. mdpi.com These simulations can predict the λmax for the key π → π* transitions characteristic of aromatic systems. For the parent phenylacetylene molecule, theoretical studies have provided detailed assignments of its absorption and emission spectra. researchgate.net The introduction of bromo and fluoro substituents on the phenyl ring is expected to modulate these transitions. The electron-withdrawing nature of the fluorine atom and the heavier bromine atom will likely induce bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to unsubstituted phenylacetylene, which can be precisely quantified by TD-DFT calculations.

Table 1: Typical Parameters for UV-Vis Spectral Simulation

Parameter Description Common Choices Rationale
Methodology Quantum mechanical approach for excited states Time-Dependent DFT (TD-DFT) Provides a good balance of accuracy and computational cost for organic molecules. mdpi.com
Functional Approximates the exchange-correlation energy B3LYP, CAM-B3LYP, ωB97XD B3LYP is a widely used hybrid functional. Long-range corrected functionals like CAM-B3LYP can be more accurate for charge-transfer excitations. researchgate.netresearchgate.net
Basis Set Mathematical functions describing atomic orbitals 6-311+G(d,p), def2-TZVP Includes diffuse and polarization functions for a flexible and accurate description of electron density. researchgate.net

| Solvent Model | Accounts for the effect of a solvent | Polarizable Continuum Model (PCM) | Simulates the bulk electrostatic effect of a solvent on the electronic transitions. mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. For this compound, a key transformation is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides. libretexts.org DFT calculations have been successfully used to model the mechanism of this reaction for analogous systems, such as the coupling of bromobenzene (B47551) and phenylacetylene. nih.govresearchgate.net

The generally accepted catalytic cycle for the Sonogashira coupling involves several key steps, each of which can be modeled to find its transition state and activation energy: nih.govlibretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. Computational studies on similar systems have identified this step as often being the rate-determining step of the entire cycle. nih.govresearchgate.net

Transmetalation: The copper(I) acetylide (formed from the terminal alkyne) transfers the acetylenic group to the palladium center, displacing the halide.

cis-trans Isomerization: The resulting palladium complex may need to isomerize to bring the organic groups into a cis orientation.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

DFT modeling, using functionals like B3LYP with a basis set such as cc-pVDZ, allows for the calculation of the Gibbs free energy profile of the entire reaction. nih.gov This reveals the energy of all intermediates and transition states, confirming the most plausible reaction pathway. For this compound, computational modeling could elucidate how the electronic influence of the para-fluoro substituent affects the energetics of the oxidative addition and subsequent steps.

Table 2: Computationally Modeled Steps of the Sonogashira Reaction

Step Description Key Computational Insight
Oxidative Addition Pd(0) inserts into the Ar-Br bond. Often the rate-determining step with the highest energy barrier. nih.gov
Transmetalation The alkynyl group is transferred from Cu to Pd. Involves the formation of a Pd-Cu intermediate.
Isomerization The geometry of the Pd(II) complex changes. Prepares the complex for reductive elimination.

| Reductive Elimination | The C-C bond is formed, releasing the product. | This final step is typically highly exothermic and regenerates the catalyst. nih.gov |

Crystal Structure Prediction (CSP) for Halogenated Phenol Analogues

Crystal Structure Prediction (CSP) is a computational methodology used to predict the stable packing arrangements of a molecule in its solid state. nih.gov While this compound is not a phenol, the principles of CSP developed for halogenated aromatic compounds are directly applicable. CSP studies on halogenated molecules are crucial because intermolecular interactions, such as halogen bonding (C-X···Y), significantly influence the crystal packing, which in turn dictates physical properties like melting point and solubility. beilstein-journals.org

The CSP process typically involves two main stages:

Generation of Virtual Crystal Structures: A large number of plausible crystal packings are generated across various common space groups using algorithms that explore the potential energy surface of crystallization. nih.gov

Energy Ranking: These virtual structures are then ranked based on their calculated lattice energies. This is often done using tailor-made force fields (TMFF) that are specifically parameterized for the molecule . The most promising low-energy structures are then subjected to more accurate, but computationally expensive, refinement using solid-state DFT methods that include dispersion corrections (DFT-D). nih.govrsc.org

For halogenated compounds, CSP can identify the most likely packing motifs and the role of specific intermolecular interactions. Studies on other halogenated molecules have successfully used CSP to locate the experimentally observed crystal structure as one of the lowest-energy predicted polymorphs, validating the accuracy of the theoretical approach. nih.gov

Investigations into Structure-Reactivity Relationships and Selectivity

The relationship between a molecule's structure and its chemical reactivity can be effectively investigated using computational chemistry. For this compound, the positions of the bromo and fluoro substituents on the phenylacetylene core govern its electronic properties and, consequently, its reactivity and selectivity in chemical reactions.

DFT calculations are used to determine a range of molecular descriptors that quantify reactivity:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering deeper insight into the electronic effects of the substituents.

A recent study combining DFT and experimental work on halogenated phenylacetylenes (including fluoro, chloro, and bromo derivatives) demonstrated how the nature of the halogen atom modulates the electronic structure and photocatalytic performance when adsorbed on a surface. acs.org The findings showed a clear reactivity trend of 4-BA > 4-CA > 4-FA (where BA, CA, and FA are bromo-, chloro-, and fluoro-ethynylbenzene), which was consistent with theoretical predictions based on band structure modulation. acs.org Similarly, studies on substituted bromomethylcoumarins show that remote substituents significantly impact the reactivity and selectivity of the bromomethyl group through inductive and mesomeric effects. plos.org These examples underscore how computational methods can be used to predict and explain the structure-reactivity relationships of this compound.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Phenylacetylene
Bromobenzene
1-Ethynyl-4-fluorobenzene (4-FA)
1-Chloro-4-ethynylbenzene (4-CA)
1-Bromo-4-ethynylbenzene (4-BA)

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-Bromo-4-fluorophenylacetylene be optimized to minimize side reactions like halogen scrambling?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., maintaining 0–5°C during bromination steps) and using catalysts such as Pd(PPh₃)₄ for cross-coupling reactions. Employ inert atmospheres (N₂/Ar) to prevent oxidation of the acetylene moiety. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to favor mono-substitution .

Q. What purification techniques are recommended for isolating this compound given its sensitivity to light and heat?

  • Methodological Answer : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to separate byproducts. For thermally unstable batches, employ low-temperature recrystallization (e.g., using dichloromethane/hexane at −20°C) . Store purified samples in amber vials at 0–6°C to prevent degradation .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the acetylene proton absence and halogen positions. Use FT-IR to validate C≡C stretching (~2100 cm1^{-1}) and C-Br/C-F vibrations. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply the Colle-Salvetti correlation-energy formula (restated in terms of electron density and local kinetic-energy density) to model electron distribution at the bromine and fluorine substituents. Compare computed HOMO-LUMO gaps with experimental reaction rates to identify optimal catalytic systems (e.g., Pd vs. Cu) . Validate predictions using kinetic isotope effect (KIE) studies .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound derivatives?

  • Methodological Answer : Use SHELXL/SHELXT for crystal structure refinement to resolve ambiguities in substituent positions . If crystallography is impractical, perform 19F^{19}\text{F} NMR titration experiments with shift reagents to confirm fluorine’s electronic environment . Cross-validate with computational NMR chemical shift predictions (e.g., ACD/Labs Percepta) .

Q. What strategies ensure the stability of this compound during long-term storage or under catalytic conditions?

  • Methodological Answer : Stabilize the compound by adding radical inhibitors (e.g., BHT) and storing under argon in solvent-free conditions. For catalytic applications, pre-functionalize the acetylene group via Sonogashira coupling to reduce reactivity. Monitor degradation via periodic GC-MS analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental reaction yields for this compound-based syntheses?

  • Methodological Answer : Systematically vary parameters (temperature, solvent polarity, catalyst loading) in a Design of Experiments (DoE) framework. Use ANOVA to identify statistically significant factors. Compare experimental yields with DFT-predicted activation energies to pinpoint kinetic vs. thermodynamic limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.